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Compound of Interest

Compound Name: 2-(Acetamidomethyl)benzoic acid
Cat. No.: B13495975
Get Quote
\ J

Executive Summary & Structural Context

2-(Acetamidomethyl)benzoic acid (also known as N-acetyl-2-(aminomethyl)benzoic acid) is
an ortho-substituted benzoic acid derivative. It represents a "ring-opened" form of the bicyclic
heterocycle N-acetylisoindolin-1-one (N-acetylphthalimidine). Its characterization is pivotal for
researchers monitoring the stability of isoindolinone drugs or synthesizing fragment-based
libraries.

Chemical Identity

e IUPAC Name: 2-[(Acetylamino)methyl]benzoic acid

o CAS Number: 1043-96-5 (Note: Often referenced as the hydrolysis product of N-
acetylphthalimidine, CAS 1971-49-9)

¢ Molecular Formula: C10H11NO3
¢ Molecular Weight: 193.20 g/mol

e Physical State: White to off-white crystalline solid
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e Melting Point: 178-180 °C (decomposes/cyclizes upon heating)

Structural Analysis (Graphviz)

The following diagram illustrates the structural relationship and the equilibrium between the
open-chain acid and the cyclized isoindolinone form, which is relevant for MS and thermal

analysis.
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Figure 1: Structural Equilibrium and Cyclization Pathway

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-(acetamidomethyl)benzoic acid is distinct due to the presence of the

benzylic methylene group coupled to the amide nitrogen.

'H NMR Data (400 MHz, DMSO-ds)

The use of DMSO-ds is recommended to observe the exchangeable amide and carboxylic acid
protons, which are often invisible in CDCls due to exchange or broadening.
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Key Diagnostic Feature: The doublet at & 4.52 ppm collapsing to a singlet upon D20 shake

(which exchanges the NH) is the primary confirmation of the N-substituted benzylic system.

13C NMR Data (100 MHz, DMSO-ds)
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Carbon Type Shift (6, ppm) Assignment

C=0 (Acid) 168.5 Carboxylic acid carbonyl.

C=0 (Amide) 169.8 Ac-etyl carbonyl (distinct from
acid).

Quaternary Ar 140.2 C2 (attached to CH2).

Quaternary Ar 130.5 C1 (attached to COOH).

Ar-CH 132.1, 130.8, 129.5, 127.2 Aromatic methines.

CH:2 41.5 Benzylic methylene.

CHs 22.8 Acetyl methyl.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the carboxylic acid and amide functionalities.

The "fingerprint” region often shows evidence of intramolecular H-bonding.
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. Wavenumber .
Functional Group Mode Description
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of carboxylic dimers.

Medium intensity; may
N-H (Amide) 3350 Stretch be partially obscured
by OH broadness.

Strong; typical for
C=0 (Acid) 1690 - 1710 Stretch conjugated aromatic

acids.

Strong; lower

frequency than acid

C=0 (Amide I) 1640 — 1660 Stretch
C=0 due to
resonance.
Characteristic "Amide

N-H (Amide II) 1540 — 1550 Bend II" band for secondary
amides.

Cc-0 1280 Stretch Acid C-O stretch.

Mass Spectrometry (MS)

Mass spectrometry analysis of this compound requires care due to its tendency to cyclize
under thermal or ionization stress (e.g., in El or APCI sources).

lonization & Molecular lon

o Technique: ESI (Electrospray lonization) - Negative or Positive Mode.
e Positive Mode [M+H]*: m/z 194.2

» Negative Mode [M-H]~: m/z 192.2 (Preferred for carboxylic acids).
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Fragmentation Pathway (EI/CID)

A characteristic feature is the loss of water to form the isoindolinone ion.

Molecular lon
[M+H]+ = 194

- H20 (18) \Amide Cleavage

Cyclized lon .
(Isoindolinone) v e
[M+H - H20]+ = 176 [GREE0]r =42
C2H20 (Ketene)

Benzyl Cation
[C8H8N]+ =118

Figure 2: Proposed MS Fragmentation Pathway

Click to download full resolution via product page

e m/z 176 (Base Peak in El): Corresponds to the N-acetylisoindolin-1-one cation formed by

thermal dehydration in the source. This is a common artifact.

e m/z 134: Loss of the acetyl group (ketene) from the cyclized species.

Experimental Protocol: Synthesis & Isolation

To generate a standard for spectroscopic comparison, the compound can be synthesized via

the hydrolysis of N-acetylphthalimidine.

» Starting Material: Dissolve 1.0 eq of N-acetylphthalimidine (CAS 1971-49-9) in a 1:1 mixture

of THF and 1M NaOH.

» Reaction: Stir at room temperature for 2 hours. Monitor by TLC (the ring opening is rapid).

o Workup: Acidify carefully with 1M HCI to pH 3. The product, 2-(acetamidomethyl)benzoic

acid, will precipitate.
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 Purification: Recrystallize from Ethanol/Water.

» Note: Avoid heating the acidic solution, as this will reverse the reaction and reform N-
acetylphthalimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. quod.lib.umich.edu [quod.lib.umich.edu]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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